molecular formula C21H22ClN3O2 B2951599 N-(3-chlorophenyl)-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide CAS No. 1396811-39-4

N-(3-chlorophenyl)-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide

Cat. No. B2951599
CAS RN: 1396811-39-4
M. Wt: 383.88
InChI Key: GUKQZZYGNCYASH-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide, also known as CPP-115, is a novel drug compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which has been shown to play a crucial role in the regulation of GABA levels in the brain.

Mechanism of Action

N-(3-chlorophenyl)-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(3-chlorophenyl)-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and a reduction in excitatory neurotransmission. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide has been shown to have several biochemical and physiological effects, including an increase in GABA levels in the brain, a reduction in drug-seeking behavior, and a reduction in seizures. N-(3-chlorophenyl)-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide has also been shown to have anxiolytic and antinociceptive effects, which may be beneficial in the treatment of anxiety and chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chlorophenyl)-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide is its high potency and selectivity for GABA transaminase inhibition. This makes it an attractive drug candidate for further research. However, N-(3-chlorophenyl)-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide. One area of interest is the development of new formulations of N-(3-chlorophenyl)-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide that are more soluble in water and have improved pharmacokinetic properties. Another area of interest is the exploration of the potential therapeutic applications of N-(3-chlorophenyl)-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3-chlorophenyl)-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide and its potential side effects.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide involves the reaction of 4-cyanobenzyl alcohol with 3-chlorobenzoyl chloride to form the corresponding benzoyl chloride intermediate. This intermediate is then reacted with piperidine-1-carboxamide in the presence of a base to give N-(3-chlorophenyl)-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide. The synthesis of N-(3-chlorophenyl)-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide has been optimized to yield high purity and high yield, making it an attractive drug candidate for further research.

Scientific Research Applications

N-(3-chlorophenyl)-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of addiction and epilepsy. Studies have shown that N-(3-chlorophenyl)-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide can increase GABA levels in the brain, leading to a reduction in drug-seeking behavior and seizures. N-(3-chlorophenyl)-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide has also been shown to have potential applications in the treatment of chronic pain, anxiety, and depression.

properties

IUPAC Name

N-(3-chlorophenyl)-4-[(4-cyanophenyl)methoxymethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c22-19-2-1-3-20(12-19)24-21(26)25-10-8-18(9-11-25)15-27-14-17-6-4-16(13-23)5-7-17/h1-7,12,18H,8-11,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKQZZYGNCYASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide

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